N-(6-Aminoacridin-3-YL)acetamide
Description
Properties
IUPAC Name |
N-(6-aminoacridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9(19)17-13-5-3-11-6-10-2-4-12(16)7-14(10)18-15(11)8-13/h2-8H,16H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVYOBIGWBDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504768 | |
| Record name | N-(6-Aminoacridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74165-99-4 | |
| Record name | N-(6-Aminoacridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminoacridin-3-YL)acetamide involves complex chemical reactions. One common method includes the reaction of 6-aminoacridine with acetic anhydride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(6-Aminoacridin-3-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
N-(6-Aminoacridin-3-YL)acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Acridine derivatives, including this compound, have shown promising results against bacterial and fungal pathogens. Their mechanism often involves intercalation into DNA, disrupting replication and transcription processes .
- Antiparasitic Properties : Research indicates that acridine derivatives can target protozoan parasites such as Leishmania. Studies have demonstrated that certain acridine compounds inhibit the activity of leishmanial DNA topoisomerase II, suggesting a pathway for developing new antileishmanial therapies .
- Antitumor Activity : The compound's ability to interact with DNA also positions it as a potential anticancer agent. Acridine derivatives have been studied for their effects on various cancer cell lines, showing cytotoxicity and the ability to induce apoptosis in tumor cells .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives in various applications:
Case Study 1: Antileishmanial Activity
A study focused on 9-anilinoacridines, including derivatives of this compound, evaluated their activity against Leishmania major. The results indicated that certain derivatives were able to kill over 80% of intracellular parasites at concentrations as low as 1 µM while maintaining low toxicity towards mammalian cells. This suggests a favorable selectivity index for these compounds .
Case Study 2: Antitumor Efficacy
Research investigating the cytotoxic effects of acridine derivatives on various cancer cell lines revealed that this compound exhibited significant anticancer activity. The study reported that this compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential in cancer cells .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(6-Aminoacridin-3-YL)acetamide involves its ability to intercalate between the base pairs of DNA and RNA . This intercalation distorts the structure of the nucleic acids, which can inhibit processes such as transcription and replication . The compound targets the nucleic acid molecules and disrupts their normal function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Heterocyclic Moieties
- Acridine-Based: The aminoacridine group in N-(6-Aminoacridin-3-YL)acetamide distinguishes it from other acetamides. Acridines are known for DNA intercalation and topoisomerase inhibition .
- Coumarin-Based: Compounds like N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (CAS 33404-13-6) and N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide (CAS 97126-20-0) feature coumarin rings, which are associated with fluorescence and antioxidant properties .
- Pyridazinone-Based: Derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, influencing neutrophil chemotaxis .
Substituent Effects
- Electron-Withdrawing Groups : Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit altered crystal lattice parameters due to electron-withdrawing effects .
- Bulkier Substituents : Compounds like N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide incorporate fused aromatic systems, enhancing antibacterial activity .
Pharmacological Insights
- Anticancer Activity: Phenoxy acetamides with morpholine or piperidine substituents (e.g., compound 40 in ) show broad-spectrum cytotoxicity against HCT-116, MCF-7, and PC-3 cell lines.
- Antibacterial Activity : Naphtho[2,1-b]furan acetamides (e.g., compound 5a–d in ) inhibit Gram-positive bacteria via disruption of cell membrane integrity.
- Receptor Modulation: Pyridazinone-based acetamides activate formyl peptide receptors (FPR1/FPR2), making them candidates for inflammatory disease therapeutics .
Biological Activity
N-(6-Aminoacridin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.
Synthesis and Structural Characteristics
This compound is synthesized by modifying acridine derivatives, which are known for their diverse pharmacological properties. The structural formula is represented as . The presence of an amino group at the 6-position of the acridine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications .
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MIC) were determined, revealing that this compound is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| This compound | S. aureus | 10 | Comparable to levofloxacin |
| This compound | E. coli | 15 | Comparable to levofloxacin |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the pathophysiology of Alzheimer's, has been a focus of research. This compound demonstrated promising BChE inhibitory activity, potentially aiding in the regulation of acetylcholine levels in the brain .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound selectively inhibits BChE, which is crucial for maintaining cholinergic function in neurodegenerative conditions .
- Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death .
- Fluorescence Properties : Studies using acridine orange staining have shown that this compound can be used to evaluate autophagy in cells, indicating its role in cellular degradation processes .
Case Studies
Several case studies have highlighted the efficacy of N-(6-Aminoacridin-3-y)acetamide:
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Antibacterial Efficacy : Clinical isolates tested against this compound demonstrated a reduction in bacterial load, suggesting its potential use as a therapeutic agent in treating infections resistant to conventional antibiotics.
Q & A
Q. What analytical methods are recommended for assessing purity in synthetic batches of N-(6-Aminoacridin-3-YL)acetamide?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is optimal for quantifying impurities. For example, dissolve 0.1 g of the compound in a water-acetonitrile mixture (6.5:3.5 v/v) and analyze at 254 nm, comparing retention times against reference standards. Thin-layer chromatography (TLC) on silica gel plates (ethyl acetate:hexane = 1:1) can provide rapid qualitative purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity and detect residual solvents .
Q. How should researchers mitigate toxicity risks during in vitro handling of this compound?
- Methodological Answer: Follow strict safety protocols: use fume hoods for weighing and dissolution, wear nitrile gloves, and employ closed-system transfers. Refer to analogous acetamide safety data sheets (SDS) for guidance—e.g., N-(3-Amino-4-methoxyphenyl)acetamide requires avoiding inhalation and skin contact . For cytotoxicity screening, use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to establish safe working concentrations in cell cultures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer: Systematically modify substituents on the acridinyl and acetamide moieties. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance DNA intercalation.
- Test derivatives in in vitro models (e.g., cancer cell lines) using dose-response assays (IC₅₀ determination via MTT) .
- Pair SAR data with molecular docking simulations to predict binding affinity to target biomolecules like topoisomerase II .
Q. What strategies resolve contradictions in cellular uptake efficiency data?
- Methodological Answer:
- Validate uptake quantification methods using orthogonal techniques: fluorescence microscopy (if the compound is fluorescently tagged) and mass spectrometry (for unlabeled compounds).
- Control for confounding factors: membrane permeability (use ATP-depletion assays), serum protein binding (compare uptake in serum-free vs. serum-containing media), and pH-dependent solubility .
- Replicate experiments across multiple cell lines (e.g., HeLa, HepG2) to assess cell-type specificity .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer:
- Screen coupling reagents for the acridinyl-acetamide bond formation: compare EDC/NHS, DCC, or HATU efficiency in anhydrous DMF.
- Monitor reaction progress via inline FTIR to detect amine-acid intermediate formation.
- Purify via recrystallization (ethanol:water = 7:3) or column chromatography (silica gel, gradient elution with dichloromethane:methanol) .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer:
- Use Sprague-Dawley rats for preliminary ADME studies: administer 10 mg/kg intravenously, collect plasma samples at 0, 1, 3, 6, and 24 hours, and quantify via LC-MS/MS.
- For tissue distribution analysis, homogenize organs (liver, kidney, brain) in PBS-EDTA and extract using solid-phase extraction (C18 cartridges) .
Q. How can researchers differentiate between specific and non-specific protein binding?
- Methodological Answer:
- Perform competitive binding assays: incubate the compound with target proteins (e.g., DNA topoisomerases) in the presence of increasing concentrations of a known competitor (e.g., ethidium bromide).
- Use surface plasmon resonance (SPR) to measure association/dissociation rates and calculate binding specificity .
Safety & Compliance
Q. What waste disposal protocols apply to this compound?
- Methodological Answer: Neutralize acidic or basic residues (if present) before disposal. Collect organic waste in approved containers for incineration. Consult institutional guidelines for acetamide derivatives, which often require segregation from halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
